molecular formula C10H12BrNO3S B2368203 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide CAS No. 425656-23-1

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide

Cat. No.: B2368203
CAS No.: 425656-23-1
M. Wt: 306.17
InChI Key: FTBKUKITYFSDCQ-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-4-methoxybenzenesulfonamide (CAS: 425656-23-1) is a sulfonamide derivative with the molecular formula C₁₀H₁₂BrNO₃S and a molecular weight of 306.17 g/mol . Its structure features a benzene ring substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and a sulfonamide group linked to a cyclopropyl moiety (Figure 1). The bromine atom introduces steric and electronic effects that enhance reactivity, while the cyclopropyl group contributes to conformational rigidity, influencing both chemical stability and biological interactions .

Properties

IUPAC Name

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBKUKITYFSDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of 3-Bromo-4-methoxybenzenesulfonyl Chloride

The synthesis begins with 2-bromoanisole (3-bromo-1-methoxybenzene), which undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at -5°C to 20°C for 1.5 hours. This reaction yields 3-bromo-4-methoxybenzenesulfonyl chloride with a reported yield of 98%. The methoxy group at position 4 directs sulfonation to position 1 due to its ortho/para-directing nature, while the bromine at position 3 remains inert under these conditions.

Reaction Conditions:

Parameter Value
Starting Material 2-Bromoanisole (10.0 mmol)
Reagent Chlorosulfonic acid (30.0 mmol)
Solvent Dichloromethane
Temperature -5°C → 20°C
Time 1.5 hours
Yield 98%

Amidation with Cyclopropylamine

The sulfonyl chloride intermediate is reacted with cyclopropylamine in dichloromethane in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 2 hours, yielding the final product after crystallization from ethyl acetate/hexane.

Optimization Notes:

  • Substituting tert-butylamine with cyclopropylamine requires stoichiometric adjustments due to differences in amine nucleophilicity.
  • A 1:1.3 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Yield: 77–85% (estimated based on analogous reactions).

Method 2: Direct Bromination of N-Cyclopropyl-4-methoxybenzenesulfonamide

Preparation of N-Cyclopropyl-4-methoxybenzenesulfonamide

This route starts with 4-methoxybenzenesulfonyl chloride , which is amidated with cyclopropylamine under conditions similar to Method 1. The intermediate N-cyclopropyl-4-methoxybenzenesulfonamide is isolated in 80–85% yield.

Regioselective Bromination

Bromination is achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in acetonitrile at 0°C to 25°C. The methoxy group directs bromination to position 3 (ortho to methoxy, meta to sulfonamide), ensuring regioselectivity >99%.

Reaction Conditions:

Parameter Value
Starting Material N-Cyclopropyl-4-methoxybenzenesulfonamide
Reagent NBS (1.1 equiv)
Solvent Acetonitrile
Temperature 0°C → 25°C
Time 4–6 hours
Yield 72–78%

Method 3: Industrial-Scale Preparation via Telescoped Synthesis

One-Pot Sulfonation-Bromination Sequence

An optimized large-scale process involves:

  • Sulfonation of 2-bromoanisole with ClSO₃H in chlorinated solvents.
  • In situ bromination using liquid bromine (Br₂) in the presence of FeCl₃ as a catalyst.
  • Amidation with cyclopropylamine without intermediate isolation.

Advantages:

  • Reduced purification steps.
  • Overall yield improves to 82–88%.

Critical Process Parameters

Parameter Optimal Range
Bromine Equiv 1.05–1.10
Catalyst Loading 0.5–1.0 mol% FeCl₃
Reaction Temperature 40–50°C

Physicochemical Characterization and Analytical Data

Structural Confirmation

  • Molecular Formula: C₁₀H₁₂BrNO₃S.
  • Melting Point: 52–56°C (analogous sulfonamides).
  • Density: 1.467 g/cm³ (predicted).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 6.95 (d, J=2.4 Hz, 1H, Ar-H), 6.83 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 2.85–2.78 (m, 1H, cyclopropyl-CH), 1.12–1.05 (m, 4H, cyclopropyl-CH₂).
  • ESI-MS: m/z 306.18 [M+H]⁺.

Scientific Research Applications

Chemistry

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow for multiple chemical reactions, including:

  • Substitution Reactions: The bromine atom can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction depending on the reagents used.
  • Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Research into the biological activities of this compound has revealed potential applications in:

  • Antimicrobial Properties: Similar compounds have historically been used as antibacterial agents. This compound may exhibit similar properties due to its sulfonamide structure .
  • Anticancer Research: Studies suggest that it may inhibit specific enzymes involved in tumor growth, highlighting its potential as an anticancer therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A comparative analysis with similar compounds reveals how structural variations influence activity:

Compound NameUnique FeaturesBiological Activity
This compoundContains bromine and methoxy groupsPotential anticancer and antimicrobial activity
N-cyclopropyl-4-methoxybenzenesulfonamideLacks brominePrimarily antibacterial properties
3-bromo-N-(3-fluorophenyl)benzenesulfonamideFluorine substitution alters electronic propertiesVaries based on fluorine's influence
N-cyclopropyl-2-methoxybenzenesulfonamideDifferent methoxy positioningAffects reactivity and biological profile

This table illustrates how different substituents can significantly impact the compound's efficacy in biological applications .

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within the pharmaceutical industry. Its unique structure allows for modifications that can lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates . This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide becomes evident when compared to structurally related sulfonamides. Below is a detailed analysis of its properties relative to analogs:

Halogen-Substituted Analogs

Halogen substitution significantly impacts reactivity, electronic properties, and biological activity. Key comparisons include:

Compound Name Molecular Formula Substituent Key Properties
This compound C₁₀H₁₂BrNO₃S Br Enhanced electrophilicity due to bromine; facilitates cross-coupling reactions .
3-Chloro-N-cyclopropyl-4-methoxybenzenesulfonamide C₁₀H₁₂ClNO₃S Cl Lower steric demand than Br; reduced reactivity in nucleophilic substitutions .
3-Fluoro-N-cyclopropyl-4-methoxybenzenesulfonamide C₁₀H₁₂FNO₃S F Strong electron-withdrawing effect; improves metabolic stability in vivo .

Key Insight : Bromine’s polarizability and larger atomic radius make it superior for applications requiring robust intermolecular interactions (e.g., enzyme inhibition), whereas fluorine analogs are preferred for pharmacokinetic optimization .

Functional Group Variations

Modifications to the sulfonamide side chain or aromatic ring alter chemical and biological profiles:

Compound Name Structural Feature Key Differences
N-(3-Bromo-4-phenoxyphenyl)methanesulfonamide Phenoxy group at 4-position Increased lipophilicity; enhanced membrane permeability in cellular assays .
4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide Dual fluorine substituents Higher selectivity for carbonic anhydrase (CA) inhibition compared to brominated analogs .
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide Nitro group at 3-position Superior antimicrobial activity due to nitro group’s redox activity .

Key Insight : The cyclopropyl group in the target compound confers rigidity, reducing entropy loss upon binding to biological targets compared to flexible alkyl chains in analogs like N-(3-methoxypropyl) derivatives .

Biological Activity

3-bromo-N-cyclopropyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzene ring, with the following chemical formula:

  • Molecular Formula : C10_{10}H12_{12}BrNO3_3S
  • Molecular Weight : Approximately 280.14 g/mol

Structural Features

The unique structural attributes of this compound contribute to its biological activity. The sulfonamide moiety is known for its ability to mimic natural substrates, which is crucial for its interaction with biological targets.

Antimicrobial Properties

Historically, sulfonamides have been used as antibacterial agents. Recent studies indicate that this compound retains this property while also exhibiting potential against various microbial strains. Its mechanism of action often involves the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. It is hypothesized that the presence of the methoxy and cyclopropyl groups enhances its bioavailability and selectivity towards cancer cells. Studies have shown that compounds with similar structures can inhibit specific enzymes or pathways involved in tumor growth.

Case Studies

  • In Vitro Studies : Research conducted on various cancer cell lines has demonstrated that this compound exhibits cytotoxic effects in a dose-dependent manner. For instance, studies on MDA-MB-231 breast cancer cells indicated significant reductions in cell viability at concentrations ranging from 0.7 to 50 µM after 72 hours of treatment.
  • Mechanistic Insights : The compound's mechanism involves binding to key proteins involved in cell proliferation and apoptosis regulation. In particular, it shows potential as an inhibitor of the PLK4 pathway, which is crucial for cancer cell division .

Interaction Studies

Interaction studies reveal that this compound can bind to various biological targets, potentially modulating their activity. These interactions are often assessed through molecular docking studies, which help elucidate binding affinities and specific site interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

Compound NameUnique FeaturesBiological Activity
This compoundContains bromine and methoxy groupsPotential anticancer and antimicrobial activity
N-cyclopropyl-4-methoxybenzenesulfonamideLacks brominePrimarily antibacterial properties
3-bromo-N-(3-fluorophenyl)benzenesulfonamideFluorine substitution alters electronic propertiesVaries based on fluorine's influence
N-cyclopropyl-2-methoxybenzenesulfonamideDifferent methoxy positioningAffects reactivity and biological profile

This table highlights how structural variations influence the biological activity and chemical properties of related compounds.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with cyclopropylamine under controlled conditions, often utilizing solvents like dichloromethane and bases such as triethylamine.

Key Reactions

  • Substitution Reactions : The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction : The compound can undergo various redox reactions depending on reagents used.
  • Hydrolysis : The sulfonamide group may hydrolyze under acidic or basic conditions.

Q & A

Q. Structural Validation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of cyclopropyl (δ 0.5–1.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 348.98) .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .
  • Structure Solution : Employ direct methods via SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement : SHELXL is preferred for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
  • Validation : Check for outliers using PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within 2σ of expected values) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model the electron density map. The bromine atom’s σ-hole (positive electrostatic potential) directs nucleophilic attack at the para-methoxy position .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) calculations in Q-Chem identify energy barriers for substitution pathways (e.g., SN2 vs. SN1) .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Advanced: How to resolve discrepancies between theoretical and experimental crystallographic data?

Methodological Answer:

  • Twinned Data Analysis : Use SHELXL ’s TWIN/BASF commands to refine twin fractions if the crystal exhibits pseudosymmetry .
  • Disorder Modeling : For disordered cyclopropyl groups, apply PART instructions and restraints (e.g., SIMU/DELU) to maintain reasonable geometry .
  • Data Reconciliation : Cross-validate with spectroscopic data (e.g., compare experimental vs. calculated NMR shifts using ChemDraw or ACD/Labs ) .

Advanced: What strategies evaluate the compound’s enzyme inhibitory potential in biological studies?

Methodological Answer:

  • Target Selection : Focus on carbonic anhydrase or metalloenzymes, as sulfonamides are known inhibitors .
  • Assay Design :
    • Fluorescence Quenching : Monitor tryptophan residues near the enzyme’s active site upon ligand binding .
    • IC50_{50} Determination : Use dose-response curves (0.1–100 µM) in a stopped-flow spectrophotometer .
  • Docking Studies : AutoDock Vina predicts binding poses, validated by mutagenesis (e.g., alanine scanning of key residues) .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify the cyclopropyl or methoxy group (e.g., replace Br with Cl, or methoxy with ethoxy) .
  • Biological Testing : Compare IC50_{50} values across derivatives in enzyme inhibition assays .
  • SAR Modeling : Use CoMFA or CoMSIA in SYBYL to correlate substituent properties (Hammett σ, LogP) with activity .

Data Contradiction: How to address conflicting solubility data in different solvent systems?

Methodological Answer:

  • Solubility Screening : Use a nephelometer or UV-Vis spectroscopy to quantify solubility in DMSO, ethanol, and PBS (pH 7.4) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δd_d, δp_p, δh_h) to identify mismatches between solute and solvent .
  • Co-Solvent Optimization : Add 10% PEG-400 to aqueous buffers to enhance solubility without altering bioactivity .

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